N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
Description
CAS No. 946204-83-7 Molecular Formula: C₂₁H₁₈ClFN₂O₃ Molecular Weight: 400.8 g/mol Structural Features:
- A pyridinone (4-oxopyridin-1(4H)-yl) core substituted with a methyl group at position 2 and a 4-fluorobenzyloxy group at position 3.
- An acetamide linker connecting the pyridinone to a 3-chlorophenyl group. Key Properties:
- Smiles:
Cc1cc(=O)c(OCc2ccc(F)cc2)cn1CC(=O)Nc1cccc(Cl)c1 - No reported density, melting point, or bioactivity data in the provided evidence .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-14-9-19(26)20(28-13-15-5-7-17(23)8-6-15)11-25(14)12-21(27)24-18-4-2-3-16(22)10-18/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHHZCKIIBMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, also known by its CAS number 946254-91-7, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.8 g/mol. The compound features a pyridine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) at micromolar concentrations .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, it may interact with the mitochondrial pathways, leading to apoptosis in cancer cells. Additionally, the presence of the chloro and fluorobenzyl groups enhances its binding affinity to target receptors, potentially increasing its efficacy against tumor cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- Study on Antitumor Activity : A derivative of this compound was tested in vivo using xenograft models. Results showed a significant reduction in tumor size compared to controls, suggesting strong antitumor activity.
- Synergistic Effects : When combined with standard chemotherapeutic agents, such as doxorubicin, the compound exhibited synergistic effects, enhancing the overall anticancer efficacy while reducing the required doses of conventional drugs .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic assessments suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological studies indicate a low incidence of adverse effects at therapeutic doses, making it a candidate for further clinical development.
Research Findings Summary Table
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated that compounds similar to N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide exhibit promising anticancer properties. For instance, quinazoline derivatives have been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies . The mechanism often involves the inhibition of specific kinases involved in tumor proliferation.
-
EGFR Inhibition
- The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers, particularly non-small cell lung cancer (NSCLC). Inhibitors targeting EGFR pathways are vital for developing targeted therapies, and compounds with similar structures have been evaluated for their efficacy in preclinical models .
- Neuroprotective Effects
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Heterocyclic Core Variations
A. Pyridinone vs. Thiadiazole Derivatives
- Target Compound: Pyridinone core with acetamide linkage.
- Analogues: 5e (): 1,3,4-Thiadiazole core with 4-chlorobenzylthio and 2-isopropyl-5-methylphenoxy groups.
- Molecular Weight : ~440–460 g/mol (estimated).
- Properties: Melting point 132–134°C; 74% yield. 5j (): Similar thiadiazole core with 4-chlorobenzylthio and 2-isopropyl-5-methylphenoxy groups.
- Properties: Melting point 138–140°C; 82% yield.
B. Pyridinone vs. Quinazolinone Derivatives
- Analogues (): 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide. Structural Differences: Quinazolinone core replaces pyridinone; chloro and methyl substituents enhance rigidity. Biological Relevance: Demonstrated activity as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment .
Substituent Effects on Physicochemical Properties
A. Fluorine and Chlorine Substituents
- Target Compound : 4-Fluorobenzyloxy (electron-withdrawing) and 3-chlorophenyl (moderate lipophilicity).
- Analogue (): 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide.
B. Spirocyclic and Complex Heterocycles
- B10–B12 (): Spiro indene-oxazolidinone derivatives with 4-fluorobenzyl groups. Structural Complexity: Additional fused rings and stereochemistry. Properties: Higher molecular weights (~550–600 g/mol) and detailed NMR/HRMS data confirm structural integrity .
Q & A
Basic: What synthetic routes are reported for N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, and how can reaction yields be optimized?
Answer:
The compound is synthesized via multi-step pathways involving nucleophilic substitution and condensation reactions. For example:
- Step 1: Activation of the pyridinone core by introducing a leaving group (e.g., hydroxyl → triflate) to facilitate benzyloxy substitution.
- Step 2: Coupling the substituted pyridinone with N-(3-chlorophenyl)acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Yield Optimization: Use anhydrous solvents, controlled temperature (e.g., 0–5°C for sensitive steps), and stoichiometric excess of the benzylating agent (e.g., 4-fluorobenzyl bromide) to drive the reaction. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .
Basic: How can tautomeric forms of this compound be identified and quantified using NMR spectroscopy?
Answer:
Tautomerism (e.g., amine-imine equilibrium) is detectable via ¹H NMR by observing distinct proton environments. For example:
- Amine form: Broad singlet at δ 11.20 ppm (NH).
- Imine form: Sharp singlet at δ 10.40 ppm (NH).
- Quantification: Integrate peaks corresponding to each tautomer. A 50:50 ratio was reported for a related compound, suggesting equilibrium under ambient conditions . Use deuterated DMSO for slow exchange rates to resolve split signals.
Advanced: How do crystallographic studies inform the hydrogen-bonding network and conformational stability of this compound?
Answer:
Single-crystal X-ray diffraction reveals:
- Intramolecular interactions: C–H···O bonds stabilize the pyridinone ring conformation.
- Intermolecular H-bonding: N–H···O interactions (e.g., N–H···O=C, 2.8–3.0 Å) form dimeric structures in the lattice, enhancing thermal stability .
- Dihedral angles: Substituents like the 4-fluorobenzyl group introduce steric effects, with dihedral angles >60° between aromatic rings, affecting π-π stacking .
Advanced: What contradictions exist in reported spectroscopic data for structurally similar acetamides, and how can they be resolved?
Answer:
Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl signals varying by 2–3 ppm) arise from solvent polarity or tautomerism. For example:
- Resolution strategy: Compare data across solvents (DMSO-d₆ vs. CDCl₃) and use DEPT-135 to confirm carbon hybridization. Computational methods (DFT with B3LYP/6-31G*) can predict shifts for validation .
Basic: What methods are recommended for determining fluorescence properties of this compound?
Answer:
- Spectrofluorometry: Prepare solutions in ethanol (10⁻⁶ M) to avoid aggregation. Measure λex at 280 nm (aromatic π→π* transitions) and λem between 350–450 nm.
- Quenching studies: Add incremental amounts of metal ions (e.g., Cu²⁺) to assess fluorescence suppression, indicating potential sensor applications .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to identify electrophilic centers (e.g., pyridinone C=O, acetamide carbonyl).
- Fukui indices: Highlight regions with high nucleophilic susceptibility (e.g., benzyloxy O-atom, f⁻ > 0.1) .
- Solvent effects: Use PCM models to simulate polar aprotic solvents (DMF) and predict activation energies for SN2 pathways .
Basic: What purification techniques are effective for isolating this compound from by-products?
Answer:
- Liquid-liquid extraction: Separate polar impurities using ethyl acetate/water phases.
- Recrystallization: Use toluene or ethanol/water mixtures to exploit solubility differences. Slow evaporation yields high-purity crystals .
- HPLC: Employ C18 columns with acetonitrile/water (70:30) mobile phase for analytical-scale purity checks .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer:
- Acidic conditions: Protonation of the pyridinone oxygen increases electrophilicity, risking ring-opening via nucleophilic attack (e.g., by H₂O).
- Basic conditions: Deprotonation of the acetamide NH destabilizes the tautomeric equilibrium, promoting imine formation and potential hydrolysis .
- Kinetic studies: Monitor degradation via LC-MS at pH 2–12 to identify degradation products (e.g., free 4-fluorobenzyl alcohol) .
Basic: How can IR spectroscopy distinguish between the carbonyl groups in this compound?
Answer:
- Pyridinone C=O: Strong absorption at ~1680 cm⁻¹ (conjugation with aromatic ring lowers frequency).
- Acetamide C=O: Slightly higher frequency (~1700 cm⁻¹) due to reduced resonance stabilization.
- NH stretch: Broad band at ~3300 cm⁻¹ confirms secondary amide .
Advanced: What strategies are proposed for modifying the compound to enhance bioactivity while retaining solubility?
Answer:
- Structural modifications:
- Replace 4-fluorobenzyl with hydrophilic groups (e.g., morpholinomethyl) to improve aqueous solubility.
- Introduce electron-withdrawing substituents (e.g., nitro) on the chlorophenyl ring to enhance electrophilicity for target binding .
- Prodrug approach: Esterify the acetamide NH to increase membrane permeability, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
